

Nodosin-Induced Apoptosis in SW480 Colon Cancer Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: **Nodosin**

Cat. No.: **B1247732**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of **nodosin** on SW480 human colon adenocarcinoma cells. **Nodosin**, a diterpenoid extracted from *Rabdosia serra*, has demonstrated anti-proliferative and pro-apoptotic activity in colorectal cancer cells, making it a compound of interest for cancer research and drug development.

Summary of Nodosin's Bioactivity in SW480 Cells

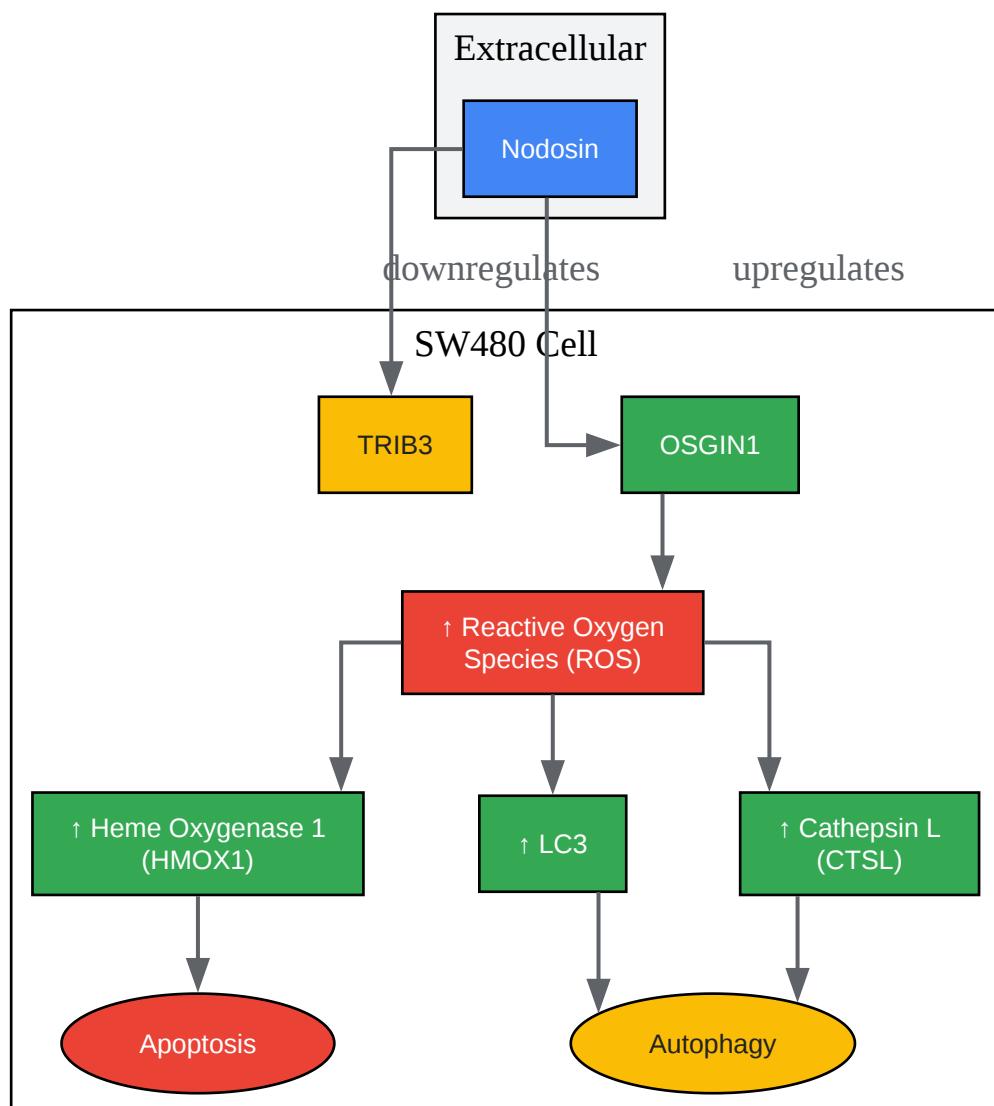
Nodosin has been shown to inhibit the growth of SW480 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC₅₀) for **nodosin** in SW480 cells is approximately 7.4 μ M.^{[1][2]} Treatment with **nodosin** induces complex cell death involving apoptosis and autophagy, mediated by an increase in intracellular reactive oxygen species (ROS).

Quantitative Data on Nodosin's Effects

Parameter	Cell Line	Value/Observation	Reference
IC50 (48h)	SW480	7.4 μ M	[1] [2]
HT-29		7.7 μ M	[1] [2]
LoVo		6.6 μ M	[1] [2]
NCM460 (normal colon)		10.2 μ M	[1]
Apoptosis Rate	SW480	16.11% at 12 μ M nodosin	[1]
Effective Concentration Range	SW480	0–16 μ M for viability assays	[1]

Signaling Pathway of Nodosin-Induced Apoptosis

Nodosin treatment triggers oxidative stress in SW480 cells, leading to the activation of both intrinsic and extrinsic apoptotic signaling pathways. This process is also linked to the induction of autophagy.

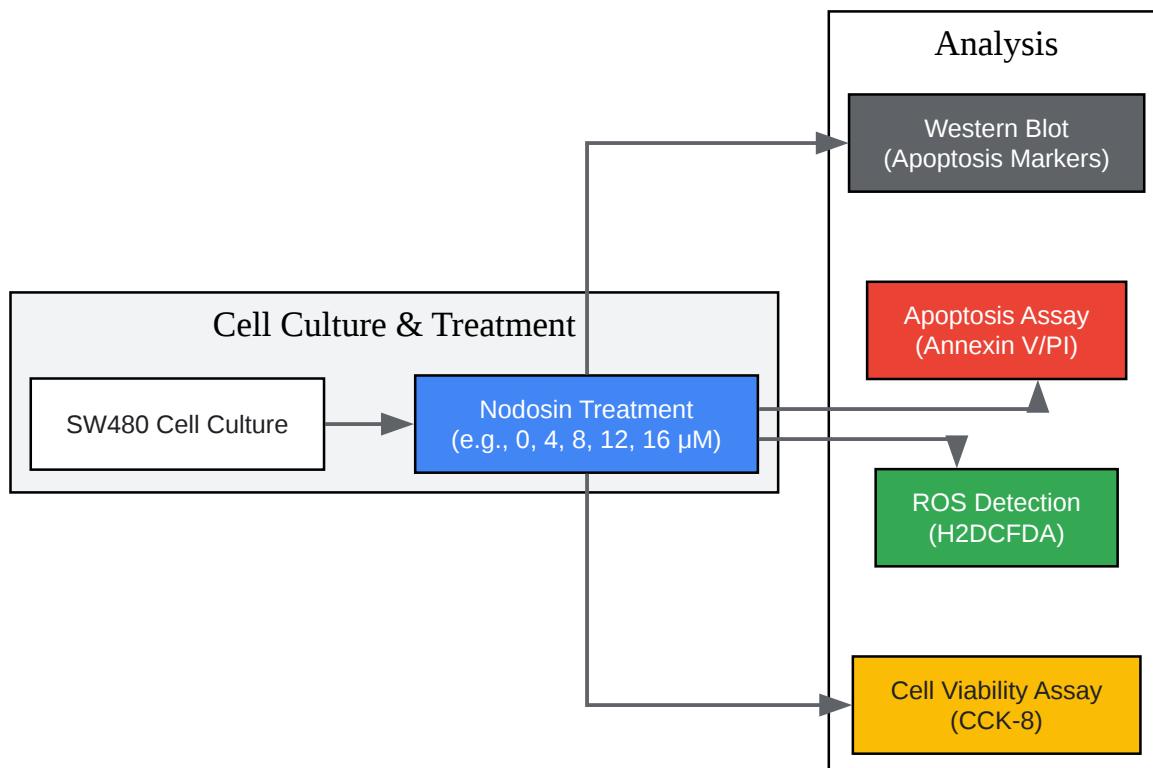


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Caption: **Nodosin**-induced signaling pathway in SW480 cells.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the apoptotic effects of **nodosin** on SW480 cells.



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Caption: Experimental workflow for **nodosin** studies in SW480 cells.

Detailed Experimental Protocols

SW480 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the SW480 cell line.

Materials:

- SW480 cell line (ATCC® CCL-228™)
- Leibovitz's L-15 Medium (ATCC® 30-2008™)
- Fetal Bovine Serum (FBS), heat-inactivated

- Penicillin-Streptomycin (10,000 U/mL)
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- T-75 culture flasks
- 15 mL and 50 mL conical tubes
- Incubator (37°C, 0% CO2, 95% air)

Complete Growth Medium:

- Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Protocol:

- Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a non-CO2 incubator.
- Maintenance: Renew the culture medium every 2-3 days.
- Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach (2-3 minutes). Neutralize the trypsin with 4-6 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 125 x g for 5 minutes. Resuspend the pellet and seed new flasks at a ratio of 1:2 to 1:4.

Nodosin Treatment

Materials:

- **Nodosin** stock solution (dissolved in DMSO)
- SW480 cells seeded in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for apoptosis and western blot)
- Complete growth medium

Protocol:

- Seed SW480 cells in the desired culture plates and allow them to adhere overnight.
- Prepare serial dilutions of **nodosin** in complete growth medium from the stock solution. A typical concentration range for initial experiments is 0, 4, 8, 12, and 16 μ M. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **nodosin**.
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

Materials:

- Cell Counting Kit-8 (CCK-8)
- 96-well plates with **nodosin**-treated SW480 cells
- Microplate reader

Protocol:

- Following **nodosin** treatment, add 10 μ L of CCK-8 solution to each well of the 96-well plate.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

- Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.[\[3\]](#)

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- **Nodosin**-treated SW480 cells in 6-well plates
- Ice-cold PBS
- 1X Binding Buffer
- Flow cytometer

Protocol:

- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[\[3\]](#)
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
 - Healthy cells: Annexin V-negative, PI-negative

- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

- **Nodosin**-treated SW480 cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins

to a membrane.

- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities and normalize to a loading control like β -actin. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.

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